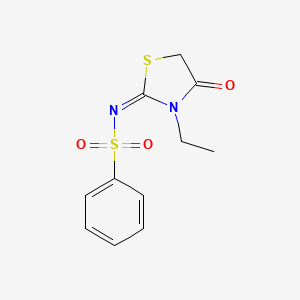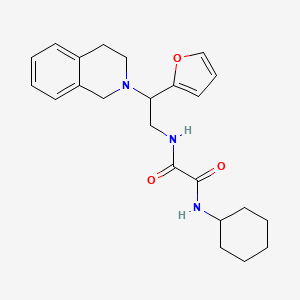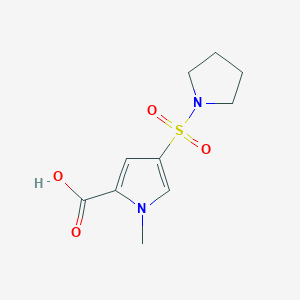![molecular formula C23H28N6O B2632010 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1234804-92-2](/img/structure/B2632010.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Piperazine, on the other hand, is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Benzimidazoles can be synthesized using o-phenylenediamine and carboxylic acids in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Piperazines can be synthesized through the reaction of diethanolamine and hydrogen chloride .Molecular Structure Analysis
The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Piperazine is a six-membered ring with two nitrogen atoms at opposite positions .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Analysis The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and its derivatives have been the focus of extensive synthetic efforts. Researchers have developed methods for the synthesis of related compounds, including those containing piperazine and benzimidazole moieties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of compounds using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlighting the chemical versatility of these moieties in creating various derivatives with potential biological activities (Patel, Agravat, & Shaikh, 2011). Shevchuk et al. (2012) developed a convenient synthesis method for 3- and 4-(1H-azol-1-yl)piperidines, emphasizing the adaptability in synthesizing azole-containing derivatives (Shevchuk et al., 2012).
Antimicrobial and Antimycobacterial Activity Various derivatives of the mentioned compound have demonstrated promising antimicrobial and antimycobacterial properties. Compounds featuring similar structural frameworks have shown variable and modest activity against bacteria and fungi, reflecting the potential of these compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Another study highlighted the significant antimycobacterial activity of certain imidazole and benzimidazole derivatives, indicating the potential of these compounds in treating mycobacterial infections (Narasimhan et al., 2011).
Antiproliferative and Cytotoxic Activities The structural analogs of the compound have been evaluated for their antiproliferative activities against various cancer cell lines. Some derivatives have shown considerable cytotoxicity, indicating their potential use in cancer therapy. Compounds with similar structural frameworks effectively inhibited microtubule assembly formation, suggesting their use as potential anticancer agents (Mullagiri et al., 2018).
Corrosion Inhibition Benzimidazole derivatives, including those structurally related to the compound of interest, have been studied for their corrosion inhibitory properties. These compounds have shown significant efficiency in inhibiting the corrosion of metals in acidic environments, with their effectiveness increasing with concentration and decreasing with temperature. This indicates their potential application in protecting metals from corrosion (Yadav et al., 2016).
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c30-23(29-15-13-28(14-16-29)22-7-3-4-10-24-22)18-8-11-27(12-9-18)17-21-25-19-5-1-2-6-20(19)26-21/h1-7,10,18H,8-9,11-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXGVIFLHBQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)
![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)




![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)


